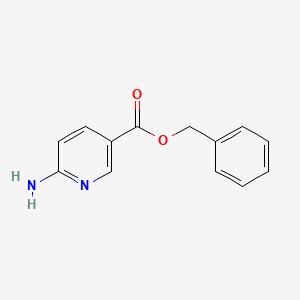

Benzyl 6-aminonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 6-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFRFMFRNZBTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672352 | |

| Record name | Benzyl 6-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935687-49-3 | |

| Record name | Benzyl 6-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 6-aminonicotinate CAS number 935687-49-3

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 935687-49-3 Synonyms: Benzyl 6-aminopyridine-3-carboxylate, 6-Aminonicotinic acid benzyl ester

This technical guide provides a summary of the available information on Benzyl 6-aminonicotinate. It is intended for an audience of researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

This compound is a pyridine derivative with a benzyl ester functional group. A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 228.25 g/mol | [2][3] |

| Density | 1.244 g/cm³ | [1] |

| Boiling Point | 420.461°C at 760 mmHg | [1] |

| Flash Point | 208.088°C | [1] |

| Refractive Index | 1.624 | [1] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4] |

Synthesis

Experimental Protocol: Representative Synthesis

Objective: To synthesize a this compound derivative via esterification.

Materials:

-

6-Aminonicotinic acid

-

Benzyl alcohol (or a substituted benzyl alcohol)

-

N,N-dimethylformamide (DMF)

-

Thionyl chloride or Oxalyl chloride

-

A suitable base (e.g., Potassium carbonate, 4-dimethylaminopyridine)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (silica gel for chromatography)

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Activation of the Carboxylic Acid:

-

Suspend 6-aminonicotinic acid in a suitable solvent such as Dichloromethane.

-

Cool the suspension to a low temperature (e.g., 5°C).

-

Add a halogenating agent like oxalyl chloride along with a catalytic amount of DMF.

-

Stir the mixture for a sufficient time (e.g., 2 hours) to form the acyl chloride intermediate.

-

-

Esterification:

-

In a separate flask, dissolve the corresponding benzyl alcohol and a base (e.g., 4-dimethylaminopyridine) in Dichloromethane.

-

Cool this solution to a low temperature (e.g., 5°C).

-

Slowly add the acyl chloride solution prepared in step 1 to the alcohol solution.

-

Allow the reaction to proceed with stirring for a set duration (e.g., 1 hour).

-

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

The following diagram illustrates the general workflow for this synthesis.

Caption: General synthesis workflow for this compound.

Biological Activity and Drug Development Potential

As of the latest available information, there are no published studies detailing the biological activity, mechanism of action, or potential therapeutic applications of this compound (CAS 935687-49-3). While related compounds containing the aminonicotinate or benzyl scaffold have been investigated for various activities, including as potential anticancer agents, this specific molecule remains uncharacterized in the biological context.

For drug development professionals, this compound represents a novel chemical entity that would require extensive screening to determine its pharmacological profile. A potential starting point for such an investigation is outlined in the conceptual workflow below.

Caption: A conceptual workflow for the biological evaluation of this compound.

Quantitative Data

There is currently no publicly available quantitative data, such as IC₅₀, EC₅₀, or pharmacokinetic parameters, for this compound.

Conclusion

This compound is a chemical compound for which basic physicochemical properties are known and a synthetic route can be proposed based on established chemical principles. However, a critical gap exists in the understanding of its biological properties. For the scientific and drug development community, this compound represents an unexplored area of chemical space that requires primary screening and further investigation to uncover any potential therapeutic value.

References

- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Aminopenicillanic acid benzyl ester | C15H18N2O3S | CID 70392468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Online - this compound - 98%, high purity , CAS No.935687-49-3 - We Deliver Worldwide [allschoolabs.com]

- 4. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl 6-aminonicotinate molecular formula C13H12N2O2

For researchers, scientists, and drug development professionals, Benzyl 6-aminonicotinate (C13H12N2O2) presents as a molecule with a defined chemical structure but a largely unexplored biological profile. This technical overview consolidates the available physicochemical data for this compound. However, a comprehensive biological guide cannot be provided at this time due to the absence of published research on its bioactivity, experimental protocols, and mechanisms of action.

Physicochemical Properties

This compound, with the CAS number 935687-49-3, is a benzyl ester derivative of 6-aminonicotinic acid.[1][2][3][4][5] Its molecular formula is C13H12N2O2, and it has a molecular weight of approximately 228.25 g/mol .[1][3]

| Property | Value | Source |

| Molecular Formula | C13H12N2O2 | [1][3] |

| Molecular Weight | 228.25 g/mol | [1][3] |

| CAS Number | 935687-49-3 | [1][2][4][5] |

| Synonyms | Benzyl 6-aminopyridine-3-carboxylate | [1][2][5] |

Table 1: Physicochemical data for this compound.

Synthesis and Chemical Information

Biological Activity: A Knowledge Gap

Extensive searches of scientific literature and databases have not yielded any specific studies on the biological activity of this compound. Consequently, there is no quantitative data on its efficacy, toxicity, pharmacokinetic, or pharmacodynamic properties. Furthermore, no information is available regarding its mechanism of action or any associated signaling pathways.

While research exists on structurally related compounds, it is crucial to note that small changes in chemical structure can lead to significant differences in biological activity. For example, benzyl nicotinate (lacking the 6-amino group) is known for its rubefacient and vasodilator properties.[9] Additionally, various derivatives of aminonicotinic acid and other benzyl compounds have been investigated for a range of activities, including potential anticancer effects.[10] However, extrapolating these findings to this compound would be speculative and requires direct experimental validation.

Future Directions

The absence of biological data for this compound highlights an opportunity for new research. Future investigations could focus on:

-

Screening for Biological Activity: In vitro assays could be conducted to screen for a wide range of potential activities, such as antimicrobial, anticancer, anti-inflammatory, or enzyme inhibitory effects.

-

Cytotoxicity and Safety Profiling: Initial toxicological studies are necessary to determine the compound's safety profile before any further development.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies would be required to elucidate the underlying mechanism of action and identify potential molecular targets.

Conclusion

This compound is a chemically defined compound with readily available physicochemical information. However, its biological properties remain uncharacterized in the public domain. As such, a comprehensive technical guide on its core biological functions, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time. The information presented here serves as a foundational chemical overview, with the understanding that the biological landscape of this molecule is an open field for future scientific exploration. Researchers interested in this compound will need to undertake foundational biological studies to uncover its potential therapeutic or toxicological properties.

References

- 1. Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel MB327 analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo human time-exposure study of orally dosed commercial silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy Online - this compound - 98%, high purity , CAS No.935687-49-3 - We Deliver Worldwide [allschoolabs.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Effect of benzyl nicotinate on the percutaneous absorption of dexamethasone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzyl Nicotinate | C13H11NO2 | CID 7191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 6-aminonicotinate: Synonyms and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Benzyl 6-aminonicotinate, focusing on its nomenclature, synonyms, and key identifiers. The information is presented to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Identity

This compound is a benzyl ester derivative of 6-aminonicotinic acid. Its chemical structure consists of a pyridine ring substituted with an amino group at the 6-position and a carboxylate group at the 3-position, which is esterified with a benzyl group.

Nomenclature and Synonyms

The systematic naming and various synonyms for this compound are crucial for accurate identification in literature and databases. The primary and most commonly used name is This compound . Another systematic and frequently encountered name is benzyl 6-aminopyridine-3-carboxylate .[1]

A comprehensive list of identifiers is provided in the table below.

| Identifier Type | Value |

| Common Name | This compound |

| Systematic Name | benzyl 6-aminopyridine-3-carboxylate |

| CAS Registry Number | 935687-49-3[1] |

| Molecular Formula | C₁₃H₁₂N₂O₂[1] |

| Molecular Weight | 228.25 g/mol |

| InChI | InChI=1S/C13H12N2O2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15) |

| InChIKey | Not readily available |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CN=C2)N |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings. The following table summarizes the available quantitative data.

| Property | Value |

| Physical Form | Solid |

| Density | 1.244 g/cm³[1] |

| Boiling Point | 420.461 °C at 760 mmHg[1] |

| Flash Point | 208.088 °C[1] |

| Refractive Index | 1.624[1] |

| Purity (typical) | ≥98% |

Experimental Protocols: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative procedure can be derived from standard esterification methods for nicotinic acid derivatives. A plausible and commonly employed method is the Fischer-Speier esterification of 6-aminonicotinic acid with benzyl alcohol in the presence of an acid catalyst.

Reaction Scheme:

6-aminonicotinic acid + benzyl alcohol --(H⁺)--> this compound + H₂O

Materials:

-

6-aminonicotinic acid

-

Benzyl alcohol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Toluene or a similar solvent capable of forming an azeotrope with water

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: A mixture of 6-aminonicotinic acid, a molar excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess benzyl alcohol and toluene are removed under reduced pressure. The residue is dissolved in an appropriate organic solvent, such as ethyl acetate.

-

Neutralization: The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Nomenclature and Synonym Relationship Diagram

The following diagram illustrates the relationship between the core chemical structure and its various names and identifiers.

References

Technical Guide: Physicochemical Properties of Benzyl 6-aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physicochemical properties of Benzyl 6-aminonicotinate, a compound of interest in pharmaceutical and chemical research. This document summarizes its boiling point and provides standardized methodologies for the experimental determination of key physical constants.

Physicochemical Data

| Property | Value | Conditions |

| Boiling Point | 420.461 °C | at 760 mmHg |

| Melting Point | Not available | - |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a widely used technique for accurate melting point determination.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Capillary tubes (sealed at one end)[3]

-

Thermometer (calibrated)[1]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of the organic compound is completely dry and finely powdered.[2] Use a mortar and pestle to grind any crystals into a fine powder.

-

Capillary Tube Packing: Pack the dry powder into a capillary tube to a height of 1-2 cm by tapping the sealed end of the tube on a hard surface.[3]

-

Apparatus Setup:

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, heat the sample slowly, at a rate of about 1-2°C per minute, especially near the expected melting point.[1]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the substance.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube, aluminum block, or distillation setup)[5][6]

-

Liquid paraffin or other suitable heating bath liquid

Procedure:

-

Sample Preparation: Place a small amount of the liquid organic compound into a fusion tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end uppermost, into the fusion tube containing the liquid.[4]

-

Apparatus Assembly: Attach the fusion tube to a thermometer. Immerse this assembly in a heating bath (like a Thiele tube filled with liquid paraffin).[4]

-

Heating: Heat the apparatus gently and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.

-

Pressure Correction: It is crucial to record the atmospheric pressure at the time of the experiment, as the boiling point is dependent on it.[5]

Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

Caption: Generalized workflow for determining the physical properties of a chemical compound.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. byjus.com [byjus.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

An In-depth Technical Guide to the Solubility of Benzyl 6-aminonicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Benzyl 6-aminonicotinate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive, standardized experimental protocol for determining the solubility of this compound in various organic solvents. The methodologies detailed herein are designed to ensure the generation of reliable and reproducible results. This guide also presents an inferred solubility profile based on the general characteristics of related chemical structures, such as benzyl esters and aminopyridine derivatives, to provide researchers with a preliminary understanding. Detailed experimental workflows and data analysis pathways are visualized to facilitate practical implementation in a laboratory setting.

Introduction

This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science. The solubility of this compound in organic solvents is a critical physicochemical parameter that influences its utility in synthesis, purification, formulation, and various analytical procedures. A thorough understanding of its solubility profile is essential for optimizing reaction conditions, developing robust purification strategies, and formulating products with desired bioavailability and stability.

This guide provides a detailed protocol for the experimental determination of this compound's solubility, primarily focusing on the widely accepted isothermal saturation or "shake-flask" method. Additionally, it outlines the principles of analytical quantification using High-Performance Liquid Chromatography (HPLC), a common and accurate technique for this purpose.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 935687-49-3 | [1] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [2] |

| Molecular Weight | 228.25 g/mol | [2] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 420.46 °C at 760 mmHg | [2] |

| Density | 1.244 g/cm³ | [2] |

Inferred Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in common organic solvents. It is important to note that this is an inferred profile and should be confirmed by experimental determination.

| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The aminopyridine moiety is likely to interact favorably with protic solvents. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | These solvents are effective at solvating a wide range of organic molecules. |

| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar aminopyridine group will likely limit solubility in non-polar environments. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents can often dissolve compounds with a moderate degree of polarity. |

Experimental Protocol for Solubility Determination

The isothermal saturation shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4] This method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for pyridine derivatives (e.g., C18)

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. A visual excess of solid is necessary to ensure saturation is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to permit the sedimentation of the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

HPLC is a highly sensitive and specific method for quantifying the concentration of dissolved this compound.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is generally suitable for the analysis of pyridine derivatives.[5]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) can be used.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Injection Volume: Consistent for all standards and samples.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample solution into the HPLC system.

-

Determine the peak area corresponding to this compound.

-

Use the calibration curve to calculate the concentration of the compound in the diluted sample.

-

-

Solubility Calculation:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

References

- 1. Buy Online - this compound - 98%, high purity , CAS No.935687-49-3 - We Deliver Worldwide [allschoolabs.com]

- 2. 935687-49-3 benzyl 6-aminopyridine-3-carboxylate benzyl 6-aminopyridine-3-carboxylate - CAS Database [chemnet.com]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. helixchrom.com [helixchrom.com]

- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

Spectroscopic Data of Benzyl 6-aminonicotinate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical spectroscopic data for Benzyl 6-aminonicotinate (CAS No. 935687-49-3). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: a 6-aminopyridine ring and a benzyl ester moiety. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed reference for the characterization of this compound. The document also outlines standardized experimental protocols for acquiring such spectra and includes a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of this compound, with the molecular formula C₁₃H₁₂N₂O₂, can be effectively achieved through a combination of modern spectroscopic techniques. The data presented herein is a predictive summary based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented in the following tables.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-2 (Pyridine ring) |

| ~7.80 | dd | 1H | H-4 (Pyridine ring) |

| ~7.30-7.45 | m | 5H | Phenyl-H (Benzyl group) |

| ~6.50 | d | 1H | H-5 (Pyridine ring) |

| ~5.30 | s | 2H | -CH₂- (Benzyl group) |

| ~4.80 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | C=O (Ester) |

| ~160.0 | C-6 (C-NH₂) |

| ~150.0 | C-2 |

| ~139.0 | C-4 |

| ~136.0 | C-ipso (Benzyl) |

| ~128.7 | C-para (Benzyl) |

| ~128.5 | C-ortho (Benzyl) |

| ~128.2 | C-meta (Benzyl) |

| ~118.0 | C-3 |

| ~108.0 | C-5 |

| ~66.5 | -CH₂- (Benzyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the various functional groups within a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (Amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch |

| 1720-1700 | Strong | C=O stretch (Ester) |

| 1620-1580 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |

| 1600-1450 | Medium | Aromatic C=C stretch (Benzyl ring) |

| 1300-1200 | Strong | C-O stretch (Ester) |

| 1250-1150 | Medium | C-N stretch (Amine) |

| 750-700 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 4: Predicted Mass Spectrometry Data for this compound (ESI-MS)

| m/z | Ion | Notes |

| 229.10 | [M+H]⁺ | Protonated molecular ion (base peak) |

| 122.05 | [M - C₇H₇O]⁺ | Loss of the benzyloxy group |

| 91.05 | [C₇H₇]⁺ | Benzyl cation |

Experimental Protocols

The following are generalized, yet detailed, methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the FID, phase the spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.

-

Apply a high voltage to the ESI needle (e.g., 3-5 kV).

-

Use a heated capillary and nebulizing gas (e.g., nitrogen) to aid in desolvation.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Versatile Reactivity of the Aminopyridine Ring in Benzyl 6-aminonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 6-aminonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. The reactivity of its aminopyridine core is multifaceted, allowing for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of the aminopyridine ring in this compound, with a focus on electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and diazotization. Detailed experimental protocols for key transformations, quantitative data, and visual representations of reaction pathways are presented to serve as a practical resource for researchers in the field.

Introduction: The Structural and Electronic Landscape

The aminopyridine ring in this compound possesses a unique electronic character that dictates its reactivity. The pyridine nitrogen atom is electron-withdrawing, creating a degree of electron deficiency in the ring. Conversely, the amino group at the 6-position is a strong electron-donating group, which counteracts this effect, particularly at the ortho and para positions. This push-pull electronic nature makes the molecule susceptible to a variety of reagents and reaction conditions.

Electrophilic Aromatic Substitution

While the pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the ring nitrogen, the activating effect of the amino group in this compound directs electrophilic substitution to the positions ortho and para to the amino group.

A common electrophilic substitution reaction is acylation of the amino group. This is often performed to protect the amino group or to introduce new functional moieties.

Table 1: Acylation of the Amino Group in Aminopyridine Derivatives

| Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Acetic Anhydride | Pyridine | Dichloromethane | Benzyl 6-acetylaminonicotinate | >90 (estimated) | Analogous reactions |

| Benzoyl Chloride | Triethylamine | Dichloromethane | Benzyl 6-benzoylaminonicotinate | >90 (estimated) | Analogous reactions |

Note: Yields are estimated based on typical acylation reactions of aminopyridines due to the lack of specific data for this compound.

Experimental Protocol: Acetylation of this compound

-

To a solution of this compound (1.0 eq) in dichloromethane, add pyridine (1.2 eq).

-

Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution

To render the pyridine ring susceptible to nucleophilic attack, the amino group can be transformed into a good leaving group. This is typically achieved through diazotization, followed by a Sandmeyer or similar reaction to introduce a halide. The resulting halo-substituted nicotinate can then undergo nucleophilic aromatic substitution (SNAr).

Table 2: Nucleophilic Aromatic Substitution of Benzyl 6-halonicotinate Derivatives

| Substrate | Nucleophile | Base | Solvent | Product | Yield (%) | Reference | |---|---|---|---|---|---| | Benzyl 6-chloronicotinate | Aniline | K2CO3 | DMF | Benzyl 6-(phenylamino)nicotinate | 85-95 (estimated) | Analogous reactions | | Benzyl 6-bromonicotinate | Sodium methoxide | - | Methanol | Benzyl 6-methoxynicotinate | 80-90 (estimated) | Analogous reactions |

Note: Yields are estimated based on typical SNAr reactions of halopyridines.

Experimental Protocol: Synthesis of Benzyl 6-(phenylamino)nicotinate

-

To a solution of Benzyl 6-chloronicotinate (1.0 eq) in DMF, add aniline (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling Reactions

The introduction of a halogen onto the pyridine ring opens up the possibility of various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a C-C bond between the halogenated pyridine ring and a boronic acid derivative.

Table 3: Suzuki Coupling of Benzyl 6-halonicotinate Derivatives

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference | |---|---|---|---|---|---|---| | Benzyl 6-chloronicotinate | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | Benzyl 6-phenylnicotinate | 80-95 (estimated) | Analogous reactions[1] |

Note: Yield is estimated based on typical Suzuki coupling reactions of chloropyridines.[1]

Experimental Protocol: Suzuki Coupling of Benzyl 6-chloronicotinate

-

In a reaction vessel, combine Benzyl 6-chloronicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solution of Pd(PPh3)4 (0.05 eq) in toluene.

-

Add water to the mixture and degas with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC.

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an aryl halide and an amine.

Table 4: Buchwald-Hartwig Amination of Benzyl 6-halonicotinate Derivatives

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| Benzyl 6-bromonicotinate | Aniline | Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | Benzyl 6-(phenylamino)nicotinate | 80-95 (estimated) | Analogous reactions[2] |

Note: Yield is estimated based on typical Buchwald-Hartwig amination reactions.[2]

Experimental Protocol: Buchwald-Hartwig Amination of Benzyl 6-bromonicotinate

-

To an oven-dried reaction vessel, add Pd2(dba)3 (0.01 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the vessel with an inert gas.

-

Add a solution of Benzyl 6-bromonicotinate (1.0 eq) and aniline (1.2 eq) in toluene.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Diazotization and Subsequent Reactions

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

Sandmeyer Reaction

The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with a halide or cyanide.

Table 5: Sandmeyer Reaction of this compound

| Reagent | Product | Yield (%) | Reference |

| CuCl/HCl | Benzyl 6-chloronicotinate | 60-80 (estimated) | Analogous reactions[3] |

| CuBr/HBr | Benzyl 6-bromonicotinate | 60-80 (estimated) | Analogous reactions[3] |

| CuCN/KCN | Benzyl 6-cyanonicotinate | 50-70 (estimated) | Analogous reactions[3] |

Note: Yields are estimated based on typical Sandmeyer reactions.

Experimental Protocol: Diazotization and Sandmeyer Chlorination

-

Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

Conclusion

The aminopyridine ring of this compound provides a rich platform for a wide array of chemical transformations. Through electrophilic substitution on the amino group, nucleophilic substitution on the pyridine ring (following functional group manipulation), and various metal-catalyzed cross-coupling reactions, a diverse library of derivatives can be synthesized. Furthermore, the conversion of the amino group to a diazonium salt opens up another avenue for functionalization. This guide provides a foundational understanding and practical protocols for exploring the reactivity of this versatile scaffold, empowering researchers in the design and synthesis of novel molecules for drug discovery and materials science.

References

Methodological & Application

Purification of Benzyl 6-aminonicotinate by Recrystallization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of Benzyl 6-aminonicotinate via recrystallization. This methodology is designed to enhance the purity of the compound, a crucial step in research, development, and manufacturing of active pharmaceutical ingredients (APIs).

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount to ensure the quality, efficacy, and safety of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By carefully selecting the solvent, it is possible to dissolve the crude material at an elevated temperature and then allow the desired compound to crystallize in a highly purified form upon cooling, while the impurities remain in the solution.

Principle of Recrystallization

The successful purification of this compound by recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent for this purpose should exhibit the following characteristics:

-

High solubility for this compound at elevated temperatures.

-

Low solubility for this compound at low temperatures.

-

High solubility for potential impurities at all temperatures.

-

Chemical inertness towards this compound.

-

Volatility that allows for easy removal from the purified crystals.

Potential impurities in crude this compound, typically arising from its synthesis via esterification of 6-aminonicotinic acid with benzyl alcohol, may include unreacted starting materials and byproducts such as dibenzyl ether.

Data Presentation

The selection of an optimal solvent system is critical for effective purification. The following table summarizes the solubility characteristics of this compound in various solvent systems, guiding the choice for the recrystallization process.

| Solvent System (v/v) | Temperature (°C) | Solubility of this compound | Suitability for Recrystallization |

| Ethanol | 78 (Boiling) | High | Good (as primary solvent) |

| Ethanol | 25 (Room Temp) | Moderate | - |

| Ethanol | 0-5 (Ice Bath) | Low | - |

| Ethyl Acetate | 77 (Boiling) | High | Good (as primary solvent) |

| Ethyl Acetate | 25 (Room Temp) | Moderate | - |

| Ethyl Acetate | 0-5 (Ice Bath) | Low | - |

| Hexane | 69 (Boiling) | Low | Good (as anti-solvent) |

| Hexane | 25 (Room Temp) | Very Low | - |

| Water | 100 (Boiling) | Very Low | Good (as anti-solvent) |

| Water | 25 (Room Temp) | Insoluble | - |

Experimental Protocols

This section outlines a detailed protocol for the purification of this compound by recrystallization using a mixed solvent system of ethyl acetate and hexane. This system has been shown to be effective for similar amino-benzyl ester compounds.

Materials and Equipment:

-

Crude this compound

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

Protocol:

-

Dissolution:

-

Place the crude this compound (e.g., 10 g) into a clean, dry Erlenmeyer flask of appropriate size (e.g., 250 mL).

-

Add a minimal amount of ethyl acetate to the flask to just cover the solid.

-

Gently heat the mixture to the boiling point of ethyl acetate (77 °C) while stirring continuously to facilitate dissolution.

-

Continue adding small portions of hot ethyl acetate until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

-

-

Hot Filtration (Optional):

-

If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

-

Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.

-

Pour the hot solution through the preheated funnel into the clean flask.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

-

As the solution cools, crystals of purified this compound should begin to form.

-

Once the flask has reached room temperature, slowly add hexane (an anti-solvent) dropwise while gently swirling the flask. The addition of hexane will decrease the solubility of the product and induce further crystallization. Continue adding hexane until the solution becomes slightly cloudy, then add a few drops of ethyl acetate to redissolve the fine precipitate and ensure the formation of well-defined crystals upon further cooling.

-

-

Cooling and Complete Crystallization:

-

Place the flask in an ice bath for at least 30-60 minutes to maximize the yield of the purified crystals.

-

-

Isolation of Crystals:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.

-

Wet the filter paper with a small amount of the cold solvent mixture (ethyl acetate/hexane).

-

Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.

-

Use a spatula to transfer any remaining crystals from the flask.

-

-

Washing the Crystals:

-

With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold hexane. This will help to remove any soluble impurities adhering to the crystal surface. Use a minimal amount of washing solvent to avoid significant loss of the product.

-

-

Drying the Crystals:

-

Leave the crystals in the Büchner funnel with the vacuum on for a period to pull air through and partially dry them.

-

Transfer the purified crystals to a clean, dry watch glass or drying dish.

-

Dry the crystals to a constant weight in a vacuum oven at a temperature below the melting point of this compound. A patent for a similar compound reports a melting point of 122-124°C[1].

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Caption: Experimental workflow for the purification of this compound.

Logical Relationship of Purification Principle

The following diagram illustrates the logical relationship of the purification by recrystallization.

Caption: The logical principle behind purification by recrystallization.

Conclusion

This application note provides a detailed protocol and the underlying principles for the purification of this compound by recrystallization. By following this guide, researchers, scientists, and drug development professionals can effectively enhance the purity of this important chemical intermediate, ensuring the quality and integrity of their subsequent research and development activities. It is recommended to perform small-scale trials to optimize the solvent ratios and cooling conditions for the specific crude material being purified.

References

Application Note: High-Purity Isolation of Benzyl 6-aminonicotinate using Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl 6-aminonicotinate is a valuable intermediate in pharmaceutical research and development, often requiring high purity for subsequent synthetic steps and biological screening. This application note details a robust flash column chromatography protocol for the efficient purification of this compound from a crude reaction mixture. The methodology focuses on normal-phase chromatography using silica gel, a widely accessible and effective stationary phase for this class of compounds.

Challenges in Purification

The purification of this compound can present challenges due to the presence of a basic amino group, which can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to peak tailing, reduced resolution, and potential degradation of the target compound. To mitigate these effects, the mobile phase is modified with a small amount of a basic additive, such as triethylamine, to neutralize the active sites on the silica gel and ensure symmetrical peak shapes and improved recovery.

Methodology Overview

This protocol employs a normal-phase flash chromatography system. The separation is based on the polarity difference between the target compound and impurities. A gradient elution with a hexane and ethyl acetate mobile phase system, modified with triethylamine, allows for the efficient separation of this compound.

Experimental Protocol

1. Materials and Equipment

-

Crude this compound

-

Silica gel (flash chromatography grade, 40-63 µm)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine (≥99%)

-

Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column for manual chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Rotary evaporator

-

Collection tubes

2. Thin-Layer Chromatography (TLC) Analysis

Before performing flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

-

Stationary Phase: Silica gel TLC plate.

-

Mobile Phase Screening: Prepare various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v), each containing 0.1% triethylamine.

-

Procedure:

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved sample onto the baseline of a TLC plate.

-

Develop the plate in a chamber containing the screening mobile phase.

-

Visualize the separated spots under a UV lamp at 254 nm.

-

-

Optimal Rf Value: The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.

3. Flash Column Chromatography Procedure

-

Stationary Phase: Silica gel

-

Mobile Phase A: n-Hexane with 0.1% Triethylamine

-

Mobile Phase B: Ethyl acetate with 0.1% Triethylamine

Column Packing (for manual chromatography):

-

Prepare a slurry of silica gel in Mobile Phase A.

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

Ensure the silica bed is compact and level.

-

Equilibrate the column by passing 2-3 column volumes of Mobile Phase A through the silica gel.

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

-

Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

Elution:

-

Begin elution with an initial mobile phase composition determined by the TLC analysis (e.g., 10% Mobile Phase B in Mobile Phase A).

-

Gradually increase the proportion of Mobile Phase B to elute the compounds. A typical gradient might be from 10% to 50% Mobile Phase B over 10-15 column volumes.

-

Monitor the elution of compounds using a UV detector or by collecting fractions and analyzing them by TLC.

Fraction Collection and Analysis:

-

Collect fractions of a suitable volume based on the column size and flow rate.

-

Analyze the collected fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions.

4. Post-Purification

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator.

-

Dry the purified this compound under high vacuum to remove any residual solvent.

-

Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.

Data Presentation

Table 1: Summary of Chromatographic Conditions and Hypothetical Results

| Parameter | Value |

| Stationary Phase | Silica Gel (40-63 µm) |

| Column Dimensions | 40 g cartridge |

| Mobile Phase A | n-Hexane + 0.1% Triethylamine |

| Mobile Phase B | Ethyl Acetate + 0.1% Triethylamine |

| Flow Rate | 40 mL/min |

| Detection Wavelength | 254 nm |

| Gradient Profile | 10% B to 50% B over 15 CV |

| Crude Sample Load | 500 mg |

| Retention Volume | ~8 Column Volumes |

| Yield of Pure Fraction | 425 mg (85%) |

| Purity (by HPLC) | >98% |

Visualizations

Caption: Workflow for the purification of this compound.

Application Note: Comprehensive Analytical Characterization of Benzyl 6-aminonicotinate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzyl 6-aminonicotinate (CAS No. 935687-49-3) is a heterocyclic compound with potential applications in pharmaceutical and chemical synthesis.[1][2] As with any compound intended for drug development or as a key intermediate, rigorous analytical characterization is essential to confirm its identity, purity, and stability. This document provides detailed protocols and application notes for the characterization of this compound using a suite of advanced analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method with UV detection is highly suitable for quantifying this compound and its potential process-related impurities.[3][4]

Experimental Protocol

a) Instrumentation and Conditions:

-

System: HPLC with a UV-Vis Detector.

-

Column: Octadecylsilane (C18), 150 mm x 4.6 mm, 3.5 µm particle size.[5]

-

Mobile Phase: A mixture of an organic phase (Acetonitrile or Methanol) and an aqueous buffer (e.g., 0.013 M Ammonium Acetate solution).[3] A typical starting gradient could be 30:70 (v/v) Acetonitrile:Buffer.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.[6]

-

Detection Wavelength: 254 nm (or determined by UV scan, typically between 220-300 nm).[3]

-

Injection Volume: 10 µL.

b) Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent (e.g., 50:50 Methanol:Water) to prepare a 100 µg/mL stock solution.

-

Test Sample Solution: Prepare the test sample at the same concentration as the standard solution using the same diluent.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

c) Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no carryover or system contamination.

-

Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

-

Inject the test sample solution.

-

Calculate the purity of the sample using the area normalization method or against the reference standard.

Data Presentation

| Parameter | Result | Acceptance Criteria |

| Retention Time (RT) | 5.8 min | ± 2% of Standard RT |

| Purity (Area %) | 99.2% | ≥ 98.0% |

| Tailing Factor | 1.1 | ≤ 2.0 |

| Theoretical Plates | > 2000 | > 2000 |

Table 1: Representative HPLC data for this compound.

Workflow Diagram

References

- 1. Buy Online - this compound - 98%, high purity , CAS No.935687-49-3 - We Deliver Worldwide [allschoolabs.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application - Google Patents [patents.google.com]

- 4. japsonline.com [japsonline.com]

- 5. jetir.org [jetir.org]

- 6. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]

Application Notes and Protocols: Benzyl 6-aminonicotinate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Benzyl 6-aminonicotinate as a versatile synthetic intermediate in medicinal chemistry. Detailed protocols for its synthesis and its application in the preparation of bioactive molecules, such as Poly(ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase (CDK) inhibitors, are presented.

Introduction

This compound is a valuable building block in the synthesis of a wide range of pharmacologically active compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid protected as a benzyl ester, allows for sequential and site-selective modifications. The benzyl ester group can be readily removed under mild hydrogenolysis conditions, unmasking the carboxylic acid for further functionalization. This intermediate is particularly useful in the construction of heterocyclic scaffolds found in numerous targeted therapies.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 6-aminonicotinic acid with benzyl alcohol. Two common and effective methods are Fischer esterification and carbodiimide-mediated coupling.

Protocol 1: Fischer Esterification

This method involves the direct acid-catalyzed esterification of 6-aminonicotinic acid with benzyl alcohol.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-aminonicotinic acid (1.0 eq), benzyl alcohol (3.0 eq), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (0.1 eq) or sulfuric acid in a suitable solvent that forms an azeotrope with water (e.g., toluene or cyclohexane).

-

Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Protocol 2: Carbodiimide-Mediated Esterification

This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for esterification. This method is often preferred for its milder reaction conditions.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 6-aminonicotinic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Reaction Execution: Cool the solution to 0 °C in an ice bath. Add the carbodiimide coupling agent (e.g., EDC, 1.2 eq) portion-wise. Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: If using DCC, filter off the dicyclohexylurea (DCU) byproduct. If using EDC, the urea byproduct is water-soluble and can be removed during aqueous work-up. Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Synthetic Protocols for this compound

| Parameter | Fischer Esterification | Carbodiimide-Mediated Coupling |

| Reagents | 6-aminonicotinic acid, benzyl alcohol, strong acid catalyst (e.g., p-TsOH) | 6-aminonicotinic acid, benzyl alcohol, coupling agent (e.g., EDC), DMAP |

| Solvent | Toluene, Cyclohexane | Dichloromethane, DMF |

| Temperature | Reflux | 0 °C to Room Temperature |

| Typical Yield | 60-80% | 70-90% |

| Byproducts | Water | Dicyclohexylurea (with DCC) or water-soluble urea (with EDC) |

Application in the Synthesis of a PARP Inhibitor Scaffold

This compound serves as a key starting material for the synthesis of various heterocyclic compounds, including those with PARP inhibitory activity. The following is a representative protocol for the synthesis of an aminopyridine-based PARP inhibitor scaffold.

Experimental Workflow for a PARP Inhibitor Scaffold Synthesis

Workflow for the synthesis of a PARP inhibitor scaffold.

Experimental Protocol:

-

Acylation of the Amino Group: To a solution of this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like DCM at 0 °C, add the desired acid chloride (1.1 eq) dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Work up by washing with water and brine, dry the organic layer, and purify the resulting amide intermediate by chromatography.

-

Intramolecular Cyclization: The amide intermediate can undergo an intramolecular cyclization reaction to form a tricyclic lactam core, a common feature in many PARP inhibitors. The specific conditions for this step will depend on the nature of the acyl group introduced in the previous step.

-

Debenzylation to the Carboxylic Acid: Dissolve the tricyclic intermediate in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final PARP inhibitor scaffold with a free carboxylic acid.

Table 2: Representative Yields for PARP Inhibitor Scaffold Synthesis

| Step | Reaction | Reagents | Solvent | Typical Yield |

| 1 | Acylation | Acid chloride, Triethylamine | DCM | 85-95% |

| 2 | Cyclization | Varies based on substrate | Varies | 60-80% |

| 3 | Debenzylation | H₂, 10% Pd/C | Methanol | >95% |

Application in the Synthesis of a CDK Inhibitor Scaffold

The aminopyridine moiety is also a key pharmacophore in many Cyclin-Dependent Kinase (CDK) inhibitors. This compound can be utilized in the synthesis of such scaffolds, for example, through a Buchwald-Hartwig amination followed by further modifications.

Experimental Workflow for a CDK Inhibitor Scaffold Synthesis

Workflow for the synthesis of a CDK inhibitor scaffold.

Experimental Protocol:

-

Buchwald-Hartwig Amination: In a reaction vessel, combine this compound (1.0 eq), the desired substituted aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, deoxygenated solvent such as toluene or dioxane. Heat the mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC). After cooling, filter the reaction mixture and purify the crude product by column chromatography to yield the diarylamine intermediate.

-

Debenzylation: Perform hydrogenolysis as described in the PARP inhibitor synthesis protocol to deprotect the carboxylic acid.

-

Amide Coupling: The resulting free carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of potential CDK inhibitors.

Table 3: Representative Yields for CDK Inhibitor Scaffold Synthesis

| Step | Reaction | Reagents | Solvent | Typical Yield |

| 1 | Buchwald-Hartwig Amination | Substituted aniline, Pd catalyst, ligand, base | Toluene | 70-90% |

| 2 | Debenzylation | H₂, 10% Pd/C | Ethanol | >95% |

| 3 | Amide Coupling | Amine, HATU, DIPEA | DMF | 80-95% |

Signaling Pathways

PARP Signaling Pathway in DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][3] Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[4][5] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication.[6] These DSBs cannot be repaired in HR-deficient cells, leading to cell death through a process known as synthetic lethality.[6]

PARP signaling pathway and the mechanism of PARP inhibitors.

CDK Signaling Pathway in Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the control of the cell cycle.[7][8] The activity of CDKs is regulated by their association with cyclins, forming cyclin-CDK complexes that phosphorylate various substrate proteins to drive the progression through different phases of the cell cycle (G1, S, G2, and M).[9][10] For instance, the Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for S-phase entry.[11] Dysregulation of CDK activity is a hallmark of cancer, making CDKs attractive therapeutic targets.[8] CDK inhibitors block the kinase activity of cyclin-CDK complexes, leading to cell cycle arrest and inhibition of tumor cell proliferation.[8]

Simplified CDK signaling pathway in G1/S phase transition.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents | MDPI [mdpi.com]

- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]

- 10. Benzyl nicotinate synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Benzyl 6-aminonicotinate in the Synthesis of P2Y12 Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzyl 6-aminonicotinate as a key intermediate in the synthesis of potent P2Y12 receptor antagonists. The methodologies outlined are based on established chemical principles and analogous syntheses of structurally related compounds, offering a practical guide for the development of novel antiplatelet agents.

Introduction to P2Y12 Antagonists and the Role of the Nicotinate Scaffold

The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a prime target for antiplatelet therapies used in the prevention of thrombotic events such as myocardial infarction and stroke.[1] The nicotinic acid scaffold has emerged as a privileged motif in the design of P2Y12 antagonists due to its favorable pharmacological properties.[2] this compound serves as a versatile building block, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic profiles.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine diphosphate (ADP) released from dense granules of activated platelets. This activation initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation. Understanding this pathway is crucial for the rational design of P2Y12 antagonists.

Synthetic Strategy Overview

The synthesis of P2Y12 antagonists from this compound generally involves a multi-step process. The core strategy revolves around the N-alkylation of the piperidine ring, followed by coupling with a suitable sulfonyl chloride. The benzyl ester serves as a protecting group for the carboxylic acid functionality and can be deprotected in the final steps if required.

References

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from Benzyl 6-aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Benzyl 6-aminonicotinate, a readily accessible derivative of nicotinic acid, presents a versatile starting material for the synthesis of novel anticancer agents. Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable benzyl ester, offers multiple avenues for chemical elaboration and the introduction of diverse pharmacophoric features. While the direct synthesis of anticancer agents from this compound is an emerging area of research, this document outlines potential synthetic strategies and detailed protocols to guide the exploration of this promising chemical space. We present hypothetical target molecules, experimental workflows, and data presentation formats to serve as a comprehensive resource for researchers in oncology drug discovery.

Introduction: The Rationale for this compound in Anticancer Drug Discovery